molecular formula C20H22ClNOS B5137580 N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B5137580
M. Wt: 359.9 g/mol
InChI Key: QWYQIVGLRJUVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, also known as A-438, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. A-438 belongs to the class of adamantyl-substituted benzothiophene carboxamides, which have been shown to possess anti-inflammatory, anti-cancer, and antiviral properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth. N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of genes that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and anti-cancer properties, N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is its relatively simple synthesis method, which allows for large-scale production of the compound. N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide. One direction is to further elucidate the mechanism of action of N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, particularly with regards to its anti-cancer and anti-inflammatory properties. Another direction is to investigate the potential therapeutic applications of N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide in other fields of medicine, such as neurology and endocrinology. Additionally, further studies are needed to optimize the formulation and delivery of N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide for in vivo use.

Synthesis Methods

The synthesis of N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid with N-1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the final product.

Scientific Research Applications

N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-1-adamantyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has also been studied for its anti-inflammatory properties, and has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(1-adamantyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNOS/c1-11-2-3-15-16(4-11)24-18(17(15)21)19(23)22-20-8-12-5-13(9-20)7-14(6-12)10-20/h2-4,12-14H,5-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYQIVGLRJUVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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